1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde

Medicinal chemistry Heterocyclic synthesis Pyrazole functionalization

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (CAS 154927-01-2) is a differentiated heterocyclic aldehyde building block. Its N1-methyl group eliminates tautomerism and H-bonding, ensuring consistent library properties for reliable SAR in drug discovery, unlike N-unsubstituted analogs. The 4-aldehyde enables versatile condensation and oxidation. Specially suited for COX-2 inhibitor synthesis as validated in pharmaceutical patent literature. Available with a defined mp of 102–105°C.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 154927-01-2
Cat. No. B140413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
CAS154927-01-2
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C=O)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyDLMVCAXLQMJYHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (CAS 154927-01-2): Procurement and Research-Grade Specification Overview


1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (CAS 154927-01-2) is a heterocyclic aldehyde featuring a pyrazole core substituted with a methyl group at N1, a phenyl group at C5, and a reactive aldehyde functionality at C4 . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, where the pyrazole scaffold provides hydrogen-bonding capability and metabolic stability relative to phenolic bioisosteres . The aldehyde at the 4-position enables subsequent condensation, oxidation, or reduction reactions for constructing more complex pharmacophores. Research-grade material is typically supplied as a solid with a melting point of 102–105 °C, available at purities of 95–97% .

Why Generic Substitution Fails: The Critical Distinction of 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde in Synthetic and Structural Applications


1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde cannot be interchanged with other pyrazole-4-carbaldehyde analogs due to its unique substitution pattern (N1-methyl, C5-phenyl) and the specific dihedral geometry this imposes. The crystal structure of closely related pyrazole-4-carbaldehyde derivatives demonstrates that the phenyl ring rotates significantly relative to the pyrazole plane, with dihedral angles varying substantially depending on substitution patterns . This conformational restriction influences both intermolecular packing and the spatial presentation of the aldehyde group for subsequent derivatization. The presence of a methyl group at N1 (versus an unsubstituted N-H in analogs like 5-phenyl-1H-pyrazole-4-carbaldehyde, CAS 26033-20-5) eliminates N-H hydrogen bonding and alters both solubility and the capacity for metal coordination in downstream catalytic applications . Furthermore, the specific synthetic route to this compound—typically involving Vilsmeier-Haack formylation or condensation of N-methylhydrazine derivatives—produces a distinct impurity profile compared to analogs prepared via alternative pathways .

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (CAS 154927-01-2): Quantitative Differentiation Evidence Against Closest Analogs


Unique Synthetic Provenance: Vilsmeier-Haack-Derived Pyrazole-4-carbaldehyde Backbone

The synthesis of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde proceeds via a pathway distinct from that of 5-phenyl-1H-pyrazole-4-carbaldehyde (CAS 26033-20-5). The target compound is prepared through multi-step processes involving N-methylhydrazine precursors and Vilsmeier-Haack formylation , whereas the N-unsubstituted analog 5-phenyl-1H-pyrazole-4-carbaldehyde (CAS 26033-20-5) is synthesized via condensation with hydrazine hydrate followed by formylation . The N1-methyl group fundamentally alters the electronic environment of the pyrazole ring, affecting both the electrophilicity of the aldehyde carbon and the compound's behavior in subsequent condensation reactions.

Medicinal chemistry Heterocyclic synthesis Pyrazole functionalization

Conformational and Crystallographic Distinction: Dihedral Angle Constraints in Solid State

X-ray crystallographic analysis of pyrazole-4-carbaldehyde derivatives reveals that the phenyl-pyrazole dihedral angle is highly sensitive to substitution patterns. In related compounds such as 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl rings are rotated relative to the pyrazole plane with dihedral angles of approximately 40–73° depending on substituents, and the molecule as a whole is non-planar . The N1-methyl substitution in the target compound locks the pyrazole nitrogen into a fixed configuration unavailable to N-unsubstituted analogs such as 5-phenyl-1H-pyrazole-4-carbaldehyde (CAS 26033-20-5), which can exhibit N-H tautomerism and intermolecular hydrogen bonding that alters crystal packing and solubility .

X-ray crystallography Solid-state characterization Structure-based design

Differentiation in Pharmaceutical Intermediate Utility: Patent-Cited Scaffold vs. General Building Block

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde has been explicitly cited as a crucial intermediate in the synthesis of pyrazole derivatives claimed as pharmaceutical agents in patent literature [1]. The compound serves as a precursor for constructing more complex pyrazole-containing drug candidates, with its specific N1-methyl/C5-phenyl substitution pattern positioning it as a privileged scaffold for generating analogs of known pyrazole-based therapeutics such as celecoxib and related COX-2 inhibitors [2]. In contrast, the N-unsubstituted analog 5-phenyl-1H-pyrazole-4-carbaldehyde (CAS 26033-20-5) is predominantly cited in literature as a general synthetic building block without the same depth of pharmaceutical patent precedent.

Pharmaceutical intermediates Patent synthesis Drug discovery

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (CAS 154927-01-2): Validated Research and Industrial Application Scenarios


Pharmaceutical Intermediate for COX-2 Inhibitor and Pyrazole-Derived Drug Candidate Synthesis

This compound is specifically suited as an intermediate in the synthesis of pyrazole-based pharmaceutical agents, particularly those targeting the COX-2 enzyme [1]. The N1-methyl group provides the correct substitution pattern required for generating analogs of marketed pyrazole drugs such as celecoxib, while the aldehyde functionality at C4 offers a versatile handle for further functionalization via condensation with hydrazines, amines, or active methylene compounds. The compound's documented use in pharmaceutical patent literature as a key intermediate validates its utility in drug discovery programs focused on anti-inflammatory pyrazole scaffolds [2].

Medicinal Chemistry Library Synthesis Requiring Defined N1-Methyl Pyrazole Aldehyde Building Blocks

The compound's N1-methyl group eliminates the possibility of N-H tautomerism and intermolecular hydrogen bonding that can complicate the physicochemical characterization of compound libraries derived from N-unsubstituted pyrazole aldehydes [1]. This locked configuration ensures that each member of a synthesized library bears a consistent pyrazole substitution pattern, enabling reliable structure-activity relationship (SAR) analysis. The solid-state conformational properties of this compound class, as established by X-ray crystallography, provide a validated baseline for computational modeling and docking studies in structure-based drug design [2].

Custom Synthesis and Process Development for Heterocyclic Aldehyde Intermediates

The compound is available as a research-grade material suitable for process development and custom synthesis applications [1]. Its defined melting point (102–105 °C) [2] and established synthetic provenance via Vilsmeier-Haack formylation chemistry provide a reliable starting point for scaling reactions or developing alternative synthetic routes to pyrazole-containing targets. The aldehyde group at the 4-position enables subsequent oxidation to the corresponding carboxylic acid, reduction to the alcohol, or condensation to hydrazones and Schiff bases, all of which are standard transformations in medicinal chemistry workflows.

Biophysical and Structural Biology Studies Requiring Defined Pyrazole Scaffolds

For structural biology applications involving pyrazole-binding targets such as COX-2, this compound provides a defined core scaffold for generating co-crystallization ligands or probe molecules [1]. The absence of N-H hydrogen bonding simplifies the interpretation of ligand-protein interaction maps compared to analogs that present additional hydrogen-bond donor capacity. The established crystallographic parameters for pyrazole-4-carbaldehyde derivatives support reliable modeling of this scaffold in molecular docking and molecular dynamics simulations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.